
Methyl2-deoxy-alpha-d-threo-pentofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-deoxy-alpha-d-threo-pentofuranoside is a chemical compound with the molecular formula C6H12O4 It is a derivative of deoxyribose, a sugar molecule that is a component of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-deoxy-alpha-d-threo-pentofuranoside typically involves the selective methylation of 2-deoxy-D-ribose. One common method includes the use of methyl iodide and a base such as sodium hydride to achieve the methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-deoxy-alpha-d-threo-pentofuranoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl2-deoxy-alpha-d-threo-pentofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA structure and function.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which Methyl2-deoxy-alpha-d-threo-pentofuranoside exerts its effects involves its interaction with specific molecular targets In biological systems, it can mimic the structure of natural deoxyribose, allowing it to be incorporated into DNA strands
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-ribose: The parent compound from which Methyl2-deoxy-alpha-d-threo-pentofuranoside is derived.
Methyl-beta-D-ribofuranoside: Another methylated sugar with different stereochemistry.
2-Deoxy-D-glucose: A similar deoxy sugar used in various biochemical applications.
Uniqueness
This compound is unique due to its specific methylation pattern and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable in research and industrial applications where specific interactions with biological molecules are required.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2R,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
Clé InChI |
NVGJZDFWPSOTHM-PBXRRBTRSA-N |
SMILES isomérique |
CO[C@@H]1C[C@H]([C@H](O1)CO)O |
SMILES canonique |
COC1CC(C(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


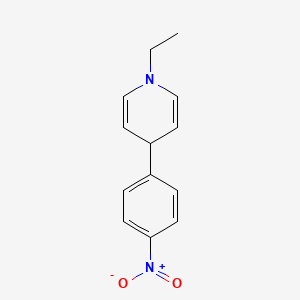
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
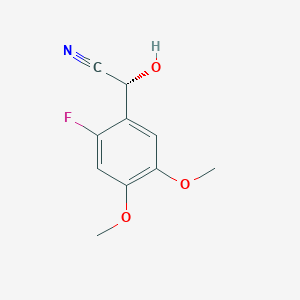
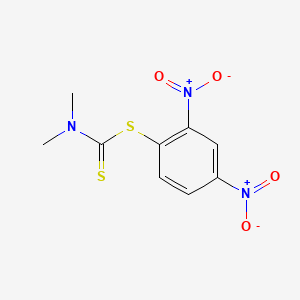
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
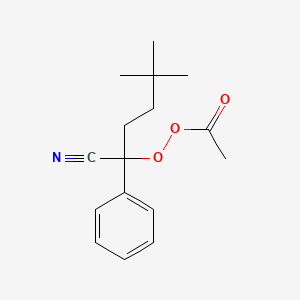
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
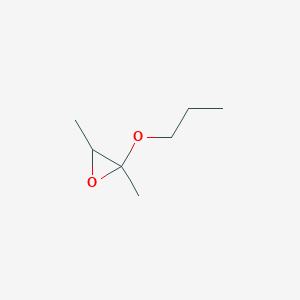
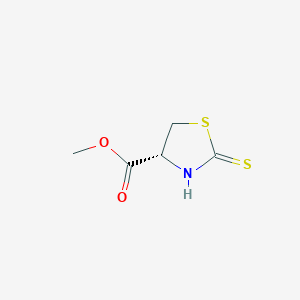
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
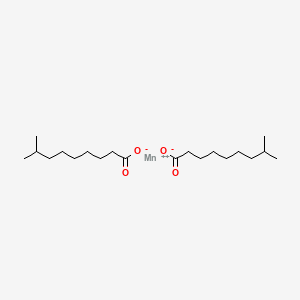
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
